molecular formula C5H8<br>CH2=C(CH3)CH=CH2<br>C5H8 B109036 Isoprene CAS No. 78-79-5

Isoprene

Cat. No.: B109036
CAS No.: 78-79-5
M. Wt: 68.12 g/mol
InChI Key: RRHGJUQNOFWUDK-UHFFFAOYSA-N
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Description

It is a colorless liquid at room temperature and is produced naturally by many plants and animals, including humans . Isoprene is a fundamental building block for various natural products, including terpenes and natural rubber .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Industrial Applications

1.1 Rubber Production

Isoprene is predominantly used in the production of synthetic rubber, specifically polythis compound, which mimics natural rubber. This synthetic rubber is crucial in manufacturing tires, footwear, and various automotive components.

Application Description
Polythis compound Rubber Used in tires and automotive parts due to its elasticity and durability.
Adhesives Employed as a key ingredient in adhesives for its bonding properties.

1.2 Chemical Synthesis

This compound serves as a building block for various chemical syntheses, including:

  • Plastics and Resins : Utilized in the production of plastics such as polyvinyl chloride (PVC).
  • Pharmaceuticals : Acts as an intermediate in synthesizing pharmaceutical compounds.

Environmental Applications

2.1 Atmospheric Chemistry

This compound plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOAs). Research indicates that this compound-derived SOAs can influence air quality and climate:

  • Oxidative Potential Studies : Studies show that this compound-derived SOAs exhibit oxidative potential, affecting cellular toxicity and gene expression related to antioxidant defenses .
Study Focus Findings
Oxidative Potential of SOA Induces expression of genes regulating antioxidant defenses .
Aerosol-Cloud Interactions Investigated the role of fog in nitrogen aerosol formation from this compound .

Biological Applications

3.1 Microbial Utilization

This compound is not only produced from petroleum but also has potential biotechnological applications through microbial synthesis:

  • Recombinant Biosynthesis : Microbial strains have been engineered to produce this compound via heterologous expression of this compound synthase genes from plants. This method enhances carbon flux towards this compound production .
Microbial Strain Production Method Yield
Rhodococcus spp.Heterologous expressionHigh titer production confirmed .

Energy Applications

This compound has been explored as a potential renewable energy source:

  • Biodiesel Production : Research indicates that this compound can be utilized to synthesize bioderived ethers for diesel fuel applications through telomerization processes .

Case Study 1: this compound in Tire Manufacturing

A prominent application of this compound is in tire manufacturing, where polythis compound rubber enhances performance characteristics such as grip and durability. A study conducted by Weitz & Loser highlights the efficiency of polythis compound compared to other synthetic rubbers, demonstrating its superior elasticity and wear resistance.

Case Study 2: this compound's Role in Climate Modeling

A global model-measurement evaluation study assessed the impact of biogenic VOCs like this compound on particle light scattering and cloud formation. The findings emphasize the importance of incorporating biogenic emissions into climate models to improve predictions of atmospheric behavior .

Biological Activity

Isoprene, a volatile organic compound with the chemical formula C5H8\text{C}_5\text{H}_8, is produced endogenously in various organisms, including humans, and plays a significant role in biological processes. This article explores the biological activity of this compound, highlighting its metabolic pathways, effects on gene expression, and potential clinical applications.

Overview of this compound Production

This compound is synthesized primarily from dimethylallyl diphosphate (DMAPP) through the action of this compound synthase (IspS) in plants. However, humans lack this enzyme and produce this compound via alternative pathways involving the enzyme isopentenyl diphosphate isomerase 2 (IDI2) located in skeletal muscle peroxisomes. This metabolic route links this compound production to cholesterol metabolism and energy regulation during physical activity, as demonstrated by spikes in exhaled this compound during muscle exertion .

Table 1: Comparison of this compound Production in Different Organisms

OrganismEnzyme InvolvedProduction Rate (μmol/kg/hr)Notes
HumansIDI20.15Lacks this compound synthase
RatsCytochrome P4501.9Higher metabolic rate than humans
MiceCytochrome P4501.9Similar to rats; faster metabolism
Plants (e.g., Arabidopsis)IspSVariesStrongly linked to thermotolerance

Gene Expression and Oxidative Stress

Recent studies have investigated the biological effects of this compound-derived secondary organic aerosols (SOA) on gene expression and oxidative stress. Exposure to this compound-derived SOA has been shown to increase the expression of pro-inflammatory genes such as interleukin-8 (IL-8) and prostaglandin-endoperoxide synthase 2 (PTGS2). These changes indicate that this compound can influence inflammatory pathways and cellular responses to oxidative stress .

Key Findings:

  • Increased Gene Expression: Direct exposure to this compound-derived SOA resulted in the differential expression of up to 22 genes associated with oxidative stress compared to fewer genes affected by other types of SOA .
  • Pathway Activation: The Nrf2-mediated oxidative stress pathway was consistently activated upon exposure to this compound SOA, suggesting a mechanism through which this compound may contribute to cellular stress responses .

Case Studies

  • Human Breath Biomarker Study: A clinical study identified this compound as a potential non-invasive biomarker for monitoring metabolic conditions. Elevated levels of exhaled this compound were linked to physical activity and lipid metabolism, providing insights into its role as a metabolic indicator .
  • Toxicological Assessment: Research on the toxicological effects of inhaled this compound revealed that while it undergoes rapid metabolism in rodents, human metabolism occurs at significantly lower rates, leading to different toxicological outcomes across species .

Clinical Implications

The understanding of this compound's biological activity opens avenues for its application in clinical settings:

  • Biomarker for Disease Monitoring: As a breath biomarker, this compound could be utilized for assessing metabolic disorders or monitoring exercise-related physiological changes.
  • Potential Therapeutic Target: Given its role in oxidative stress and inflammation, modulating this compound levels may offer therapeutic strategies for conditions associated with oxidative damage.

Q & A

Basic Research Questions

Q. What are the key structural and functional roles of isoprene in terpene biosynthesis, and how can these roles be experimentally validated?

this compound (C₅H₈) serves as the foundational unit for terpene biosynthesis via the "this compound rule," where head-to-tail linkages form larger molecules like monoterpenes (C₁₀) and sesquiterpenes (C₁₅) . To validate its structural role, researchers employ isotopic labeling (e.g., ¹³C-isoprene) combined with NMR or mass spectrometry to track incorporation into terpenoid skeletons. In vitro enzyme assays (e.g., this compound synthase activity) further confirm biosynthetic pathways .

Q. How can this compound emission rates from plant foliage be quantified under controlled laboratory conditions?

Emission rates are measured using dynamic chamber systems coupled with gas chromatography (GC) or proton-transfer-reaction mass spectrometry (PTR-MS). Key variables include light intensity (PAR: Photosynthetically Active Radiation), temperature, and foliar biomass. Standard protocols recommend calibrating instruments with known this compound concentrations and normalizing emissions per unit leaf area or dry weight .

Q. What experimental designs are optimal for isolating this compound-producing pathways from confounding metabolic processes?

Use mutant plant lines (e.g., Arabidopsis with silenced this compound synthase) as negative controls. Pair these with wild-type plants under identical environmental conditions. Metabolomic profiling (LC-MS/GC-MS) can differentiate this compound-derived metabolites from those produced via alternative pathways (e.g., MEP vs. MVA pathways) .

Advanced Research Questions

Q. How do discrepancies arise between modeled and observed this compound emission rates in tropical ecosystems, and what methodologies resolve these contradictions?

Global emission models (e.g., MEGAN) often overestimate tropical this compound fluxes due to oversimplified temperature and light-response algorithms . Field validation requires high-resolution remote sensing (e.g., satellite-derived NDVI) combined with eddy covariance towers for real-time flux measurements. Bayesian statistical frameworks can reconcile model-data mismatches by integrating uncertainty in foliar biomass and enzyme kinetics .

Q. What mechanistic explanations exist for the trade-off between this compound emission and photosynthetic efficiency under water stress?

Water stress reduces stomatal conductance, limiting CO₂ uptake but increasing this compound emission as a photoprotectant. Researchers quantify this trade-off using chlorophyll fluorescence (to measure non-photochemical quenching, NPQ) and concurrent this compound emission assays. Multivariate regression models reveal correlations between NPQ, this compound synthase activity, and DMADP (dimethylallyl diphosphate) pool sizes .

Q. How can isotopic fractionation techniques elucidate the contribution of abiotic vs. biotic this compound sources in atmospheric chemistry studies?

Dual-carbon-isotope (δ¹³C and Δ¹⁴C) analysis distinguishes biogenic this compound (enriched in ¹²C) from petrogenic sources. Field campaigns collect ambient air samples for isotopic ratio mass spectrometry (IRMS), while laboratory experiments simulate abiotic formation (e.g., photolysis of leaf litter) to establish isotopic baselines .

Q. What statistical frameworks are robust for analyzing non-linear relationships between this compound emission and environmental variables?

Generalized additive models (GAMs) capture non-linear responses to variables like PAR and temperature. Machine learning approaches (e.g., random forests) prioritize variable importance, while hierarchical Bayesian models account for spatial autocorrelation in ecosystem-scale studies .

Q. Methodological Guidance

  • Hypothesis Testing : For questions on this compound’s ecological roles, use the PICO framework (Population: plant species; Intervention: environmental stress; Comparison: control vs. stressed; Outcome: emission rates) to structure hypotheses .
  • Data Contradictions : When model predictions diverge from empirical data (e.g., emission overestimation in tropics), apply sensitivity analysis to identify poorly constrained parameters (e.g., canopy light penetration) .
  • Ethical Considerations : Avoid over-extrapolating lab-based this compound emission data to field conditions without validating scaling factors (e.g., leaf-to-canopy upscaling) .

Properties

IUPAC Name

2-methylbuta-1,3-diene
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InChI

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3
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InChI Key

RRHGJUQNOFWUDK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C=C
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Molecular Formula

Record name ISOPRENE
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Related CAS

26796-44-1, 6144-30-5, 9003-31-0
Record name 1,3-Butadiene, 2-methyl-, dimer
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Record name Polyisoprene
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DSSTOX Substance ID

DTXSID2020761
Record name Isoprene
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Molecular Weight

68.12 g/mol
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Physical Description

Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

34.067 °C, 34 °C
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Flash Point

-65 °F (-54 °C) (Closed cup)
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Solubility

In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor)
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Density

0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7
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Vapor Density

2.35 (Air = 1), Relative vapor density (air = 1): 2.4
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Vapor Pressure

550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2
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Impurities

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm
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Color/Form

Colorless volatile liquid, Colorless, watery liquid

CAS No.

78-79-5, 9006-04-6
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Melting Point

-145.95 °C, -146 °C
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Synthesis routes and methods I

Procedure details

7.5 g of aluminum triisopropylate and 50 g of a reaction product which contains 42 g of 2-methyl-2-hepten-6-one and 5 g of 2-methyl-3-buten-2-ol are heated at 150° C. in the reaction apparatus described in Example 1, and a mixture of 464 g of methyl acetoacetate and 430 g of 2-methyl-3-buten-2-ol is introduced in the course of 18 hours. On working up the mixture by distillation when the reaction has ceased, 490 g of 2-methyl-2-hepten-6-one, 95 g of unconverted 2-methyl-3-buten-2-ol, 13 g of acetone and 4 g of isoprene are obtained. The yield (448 g) is 89% of theory, based on methyl acetoacetate employed, and 90.1%, based on methylbutenol converted.
Name
aluminum triisopropylate
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
reaction product
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
464 g
Type
reactant
Reaction Step Five
Quantity
430 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

In contrast, the use of dichloroacetic acid (a liquid, bp: 194° C.; Ka =5.53×10-2) in molar excess in the above reaction results in a moderate yield (approximately 50%) of the corresponding ester (prenyl dichloroacetate, systematically named, 3-methyl-2-buten-1-yl dichloroaceate). Addition of a minor amount of an alkali-metal or alkaline-earth metallic salt or metallic salt of dichloroacetic acid (i.e., the conjugate base of dichloroacetic acid) to the reaction mixture containing dichloroacetic acid resulted in a better conversion of isoprene to prenyl dichloroacetate: 70-95% yields of the ester were obtained. This metallic salt is continuously regenerated in the reaction process.
Name
3-methyl-2-buten-1-yl dichloroaceate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

The volatile hydrocarbon, e.g., isoprene, is harvested by passing the gaseous phase that contains the volatile hydrocarbon, e.g., isoprene, and O2 through a cooled condenser. The volatile hydrocarbon, e.g., isoprene, may then be collected. In some embodiments, the condensed hydrocarbon, e.g., condensed isoprene, is passed through a solvent, typically an organic solvent. Alcohols such as methanol (boiling point 64.7° C.), ethanol (boiling point 78.0° C.), butanol (boiling point 117.7° C.), and pure hydrocarbons such as hexane (boiling point 69.0° C.), heptane (boiling point 98.4° C.), octane (boiling point 125.5° C.), and dodecane (boiling point 216.2° C.) readily form stable “blends” with isoprene, or other volatile hydrocarbons obtained in accordance with the invention, thereby facilitating its retention and stabilization in a liquid solution. Concentrations of isoprene (or, e.g., alcohol, aldehyde, or other volatile hydrocarbon) collected in this manner vary between 1%, when a solvent is used to trap the isoprene, and 100% isoprene when no solvent is used, but a condenser-temperature low enough is employed to enable retention of isoprene in the liquid phase.
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hydrocarbon
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hydrocarbon
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Synthesis routes and methods IV

Procedure details

A terpolymer of cyclopentadiene (CPD), isoprene, and isobutylene was prepared. This terpolymer had an Mv of 19,000 and an INOPO of 47. It contained 5.7 mole % CPD and 4.8 mole % isoprene by NMR analyses. 333 g. of this terpolymer was dissolved in 594 g. of hexane to yield 927 g. of a 36% cement and then converted to the hydroxyl derivative as follows:
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47
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hydroxyl
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Synthesis routes and methods V

Procedure details

A process consisting of dehydration of 3-methyl-1,3-butanediol under heating in the presence of phosphoric acid or iodine gives 3-methyl-3-butene-1-ol with a yield of 35% and isoprene with a yield of 30-35% (Bulletin de la Societe Chimique de France 1964 pp800-804).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Isoprene
Isoprene
Isoprene
Isoprene
Isoprene
Isoprene

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